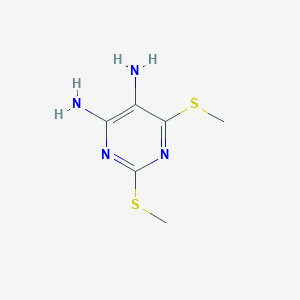
N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a thioether linkage, and a dihydropyrimidine ring, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of an appropriate acetamido precursor with a thioether-containing dihydropyrimidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH settings to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like crystallization, chromatography, and recrystallization are crucial to obtain high-purity products suitable for research and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving thioether and dihydropyrimidine-containing compounds.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and catalysts, due to its reactive functional groups.
作用机制
The mechanism of action of ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of metabolic processes.
相似化合物的比较
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer synthesis.
N-(1,3-Benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide:
Uniqueness: ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid stands out due to its combination of an acetamido group, thioether linkage, and dihydropyrimidine ring, which are not commonly found together in similar compounds. This unique structure provides distinct reactivity and potential for diverse applications in various scientific fields.
属性
CAS 编号 |
66065-62-1 |
|---|---|
分子式 |
C10H14N4O3S |
分子量 |
270.31 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(4-imino-1-methylpyrimidin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H14N4O3S/c1-6(15)12-7(9(16)17)5-18-10-13-8(11)3-4-14(10)2/h3-4,7,11H,5H2,1-2H3,(H,12,15)(H,16,17)/t7-/m0/s1 |
InChI 键 |
DAIHVCUUUODXCH-ZETCQYMHSA-N |
手性 SMILES |
CC(=O)N[C@@H](CSC1=NC(=N)C=CN1C)C(=O)O |
规范 SMILES |
CC(=O)NC(CSC1=NC(=N)C=CN1C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


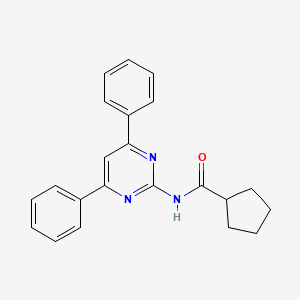

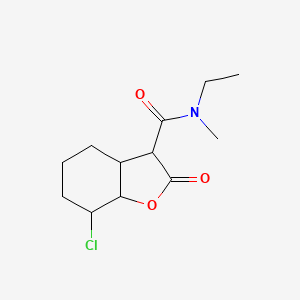
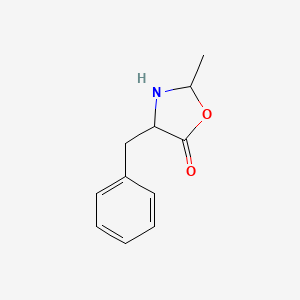
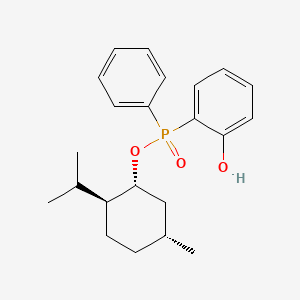
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)

![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)

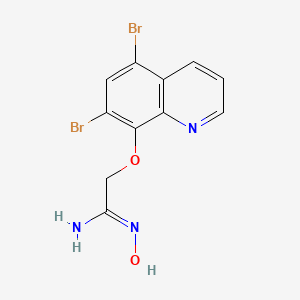

![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)
